molecular formula C16H23N3O5S B2519021 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide CAS No. 868982-94-9

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide

Cat. No.: B2519021
CAS No.: 868982-94-9
M. Wt: 369.44
InChI Key: QYSZQJOCGIVGJF-UHFFFAOYSA-N
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Description

N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a synthetic small molecule and a derivative of the oxazolidinone class, a group known for its potent antibacterial properties . This compound is designed for research applications and is not intended for diagnostic or therapeutic use. Oxazolidinones represent a significant class of synthetic antibacterial agents active against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . The mechanism of action for this class is distinct and involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the formation of the initiation complex, specifically preventing the interaction of N-formylmethionyl-tRNA with the ribosome, an early and critical step in protein production . The unique structure of this compound, which features a mesitylsulfonyl group and an oxalamide linker, is of particular interest for structure-activity relationship (SAR) studies. Researchers can use it to investigate how modifications to the oxazolidinone core affect antibacterial potency, resistance development, and pharmacological properties. The mesitylsulfonyl moiety may influence binding affinity and metabolic stability, making this compound a valuable tool for medicinal chemists working to develop novel antibiotics . This product is strictly for non-human research.

Properties

IUPAC Name

N-methyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-10-7-11(2)14(12(3)8-10)25(22,23)19-5-6-24-13(19)9-18-16(21)15(20)17-4/h7-8,13H,5-6,9H2,1-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSZQJOCGIVGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide typically involves the reaction of mesitylsulfonyl chloride with oxazolidin-2-one, followed by the introduction of an oxalamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidin-2-one ring or the oxalamide moiety.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide has several scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in stereoselective transformations.

    Biology: Investigated for its potential biological activity, including antibacterial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The oxazolidin-2-one nucleus is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of the initiation complex for protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide can be contextualized by comparing it to analogous oxalamide derivatives.

Structural and Molecular Comparison

Below is a comparative analysis of select oxalamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight N2 Substituent Sulfonyl Group Key Features
This compound (Target) Not provided ~C15H21N3O5S* ~367* Methyl Mesitylsulfonyl Compact structure; potential for higher solubility due to small N2 group.
N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide 868982-76-7 C24H31N3O6S 489.6 2-Methoxyphenethyl Mesitylsulfonyl Bulky aromatic N2 group; possible enhanced target binding via π-π interactions.
N1-(2-(1H-Indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide Not provided ~C26H29N5O5S* ~548* 2-(1H-Indol-3-yl)ethyl Mesitylsulfonyl Indole moiety may confer fluorescence or receptor-binding affinity.
N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide 868982-83-6 C23H28N4O6S 488.5 Pyridin-3-ylmethyl Mesitylsulfonyl Pyridine group introduces basicity and potential metal coordination.
N1-((3-(Thiophene-2-sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide 874804-72-5 C20H20FN3O5S2 465.5 4-Fluorobenzyl Thiophene-2-sulfonyl Thiophene sulfonyl group may alter electronic properties and solubility.

*Estimated based on structural analogs.

Key Observations

N2 Substituent Influence: The methyl group in the target compound reduces steric hindrance compared to bulkier substituents like 2-methoxyphenethyl or indol-3-yl-ethyl. This may enhance solubility but limit interactions with hydrophobic binding pockets .

Thiophene-2-sulfonyl (CAS 874804-72-5) introduces a heterocyclic sulfur atom, which may influence redox properties or solubility .

Synthetic Considerations :

  • Oxalamide derivatives are typically synthesized via reactions involving chloroacetyl chloride and amines, as evidenced by procedures in the Iraqi National Journal of Chemistry (e.g., compound 4 and 10 in –4). The target compound likely follows similar pathways, with triethylamine as a base and 1,4-dioxane or chloroform as solvents .

Biological Activity

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-methyloxalamide is a complex organic compound notable for its structural features, which include an oxazolidine ring and a mesitylsulfonyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including its role as a building block in drug development and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C21H32N4O6SC_{21}H_{32}N_{4}O_{6}S, with a molecular weight of approximately 468.57 g/mol. Its structure features:

  • Oxazolidine Ring : A five-membered heterocyclic structure that contributes to the compound's stability and biological activity.
  • Mesitylsulfonyl Group : This group enhances the compound's reactivity and may influence its biological interactions.
  • Morpholinoethyl Moiety : Enhances solubility, facilitating interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The oxazolidine ring and mesitylsulfonyl group are believed to play crucial roles in binding to these targets, while the morpholinoethyl moiety improves solubility and bioavailability, potentially leading to enhanced pharmacological effects.

Research Findings

  • Medicinal Chemistry Applications : The compound has been explored as a scaffold for synthesizing new drug candidates, particularly those targeting specific enzymes involved in disease pathways.
  • In Vitro Studies : Preliminary studies indicate that compounds with similar structures exhibit significant biological activity, including apoptosis induction in cancer cell lines. For instance, compounds related to oxazolidines have been shown to inhibit tubulin polymerization and induce cell death in colorectal carcinoma cells .
  • Structure-Activity Relationship (SAR) : Variations in the functional groups attached to the oxazolidine ring can significantly influence the compound's biological properties. For example, substituting different sulfonyl groups alters the potency and selectivity of the resulting compounds .

Case Study 1: Apoptosis Induction

In a study examining substituted benzohydrazides, compounds structurally related to this compound were identified as potent apoptosis inducers in human colorectal carcinoma HCT116 cells. The most active compound demonstrated an EC50 value of 0.24 µM, highlighting the potential of oxazolidine derivatives in cancer therapeutics .

Case Study 2: Inhibition of Tubulin Polymerization

Research has shown that certain oxazolidine derivatives can inhibit tubulin polymerization, a critical process in cell division, thereby providing a mechanism for their anticancer effects. This finding suggests that this compound may similarly affect cellular processes through similar mechanisms .

Similar Compounds

Compound NameStructure FeaturesBiological Activity
N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamideTosyl group instead of mesitylsulfonylSimilar potential as anticancer agents
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-piperidinoethyl)oxalamidePiperidinoethyl groupEnhanced solubility and bioactivity

Uniqueness

The unique combination of functional groups in this compound provides distinct chemical properties and reactivity compared to similar compounds. The mesitylsulfonyl group contributes steric hindrance and electron-withdrawing effects, while the morpholinoethyl moiety enhances solubility and potential biological activity.

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